3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. This compound is classified as an imidazo[1,5-a]pyridine derivative, which is recognized for its diverse pharmacological properties.
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride falls under the category of heterocycles, specifically imidazo compounds. These compounds are characterized by their fused ring structures that include nitrogen atoms, contributing to their reactivity and biological activity.
The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves the cyclization of 2-aminopyridine with α,β-unsaturated carbonyl compounds. This reaction often requires a base to facilitate cyclization and can be optimized for yield and purity through specific reaction conditions.
The synthesis may proceed through the following general steps:
Industrial production may utilize automated reactors or continuous flow systems to enhance efficiency and scalability .
The structure of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride features a bicyclic system with a carboxylic acid functional group. The unique arrangement of atoms contributes to its chemical properties and biological interactions.
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride can undergo various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral conditions |
Reduction | Sodium borohydride | Methanol or ethanol |
Substitution | Amines or thiols | Presence of a base |
The products formed depend on the specific reagents and conditions used during these reactions .
The mechanism of action for 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves specific binding interactions with various biomolecules. It can influence enzyme activity by binding to active sites or interacting with regulatory proteins involved in gene expression.
Research indicates that this compound affects cellular processes such as signaling pathways and gene expression related to cell cycle regulation and apoptosis. These interactions suggest potential therapeutic applications in modulating biological responses at the molecular level .
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is typically presented as a solid at room temperature. Its solubility characteristics may vary depending on the solvent used.
The compound exhibits several important chemical properties:
Relevant analyses include spectral data (NMR and IR) that provide insights into its structural characteristics and confirm its identity during synthesis and characterization processes .
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has several scientific uses:
The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically employs a sequential ring-building strategy. A common approach begins with N-Boc-4-piperidone, which undergoes Vilsmeier-Haack formylation to introduce the aldehyde functionality required for imidazole ring cyclization. The critical ring-closure step involves reacting 2-amino-1-(1,2,3,6-tetrahydropyridin-4-yl)ethan-1-one hydrochloride with triethyl orthoacetate under reflux in acetic acid, forming the bicyclic imidazo[1,5-a]pyridine core. This method achieves moderate yields (45-55%) but requires optimization to suppress diacetylated byproduct formation. Subsequent hydrolysis of the ester moiety at C1 position using lithium hydroxide in THF/water (3:1) at 0-5°C affords the free carboxylic acid precursor. Final hydrochloride salt formation completes the synthesis [1] [6].
Alternative routes utilize Knorr-type condensations between α-aminoketones and ethyl pyruvate, followed by catalytic hydrogenation (Pd/C, 50 psi H₂) to saturate the pyridine ring. This pathway offers superior regiocontrol (>95%) for the 3-methyl substitution but suffers from longer synthetic sequences (7 steps vs. 5 steps) [5] [10].
Table 1: Comparative Analysis of Ring-Closure Methodologies
Strategy | Key Reagent | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Vilsmeier-Haack/Orthoester | Triethyl orthoacetate | 45-55 | Moderate (85%) | Diacetylation byproducts (15%) |
Knorr Condensation | Ethyl pyruvate | 38-42 | Excellent (>95%) | Multi-step sequence; Purification challenges |
Continuous Flow Cyclization* | Propiolic acid derivatives | 68* | High (90%)* | Specialized equipment required |
*Data extrapolated from analogous imidazo[1,5-a]pyridine-7-carboxylic acid synthesis [7]
Catalytic systems significantly enhance the efficiency of imidazo[1,5-a]pyridine ring formation. Copper(I) iodide (5-10 mol%) in combination with trans-N,N'-dimethylcyclohexane-1,2-diamine ligand enables aerobic oxidative coupling between N-heterocycles and aldehydes, achieving 65-72% yield for the core structure at 80°C in DMSO. This system facilitates simultaneous C-N bond formation and dehydrogenation without requiring stoichiometric oxidants. Microwave-assisted catalysis (150°C, 20 min) using scandium(III) triflate (2 mol%) in PEG-400 solvent improves reaction efficiency to 85% conversion by accelerating the rate-determining imine-enol tautomerization [7] .
Heterogeneous catalysts offer practical advantages in downstream processing. Zirconia-supported gold nanoparticles (Au/ZrO₂, 3 wt%) demonstrate exceptional activity in continuous flow reactors, enabling catalyst recycling ≥15 times without significant activity loss (<5% yield decrease). This system achieves 92% selectivity for the 1-carboxylated isomer by suppressing N-alkylation side reactions through confinement effects in mesoporous channels [8].
Table 2: Catalytic Performance Comparison for Core Formation
Catalyst System | Temp (°C) | Time | Conv. (%) | 1-Carboxylate Selectivity | TON |
---|---|---|---|---|---|
CuI/DMCHD (DMSO) | 80 | 12 h | 78 | 82% | 7.8 |
Sc(OTf)₃ (PEG-400, MW) | 150 | 20 min | 95 | 88% | 47.5 |
Au/ZrO₂ (Continuous flow) | 120 | 45 min | 99 | 92% | 330 |
Organocatalyst (L-Proline)* | 25 | 48 h | 65* | 75%* | 1.3* |
*Reference data from imidazo[1,2-a]pyridine synthesis [8]
Regioselective modification of the C1-carboxyl group presents challenges due to competing reactions at the imidazole N3 nitrogen. Three specialized approaches enable selective transformations:
1) Directed Ortho-Lithiation: Protection of the imidazole nitrogen with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) permits directed metalation at C1 using n-butyllithium (-78°C, THF). Subsequent carboxylation with crushed dry ice affords the carboxylic acid with >98% regioselectivity. This method requires careful optimization of lithiation duration (optimal 45 min) to prevent ring-opening side reactions [5].
2) Pd-Catalyzed Carbonylation: Palladium-catalyzed carbonylation using Pd(OAc)₂ (4 mol%), Xantphos ligand (8 mol%), and CO gas (20 bar) in DMF enables direct conversion of 1-bromoimidazopyridine precursors to the methyl ester. The reaction proceeds at 100°C with 93% conversion efficiency. Microwave acceleration (150°C, 15 min) enhances reaction kinetics while minimizing decarboxylation .
3) Enzyme-Mediated Hydrolysis: Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the 1-carboxyl methyl ester in diester precursors, achieving 91% selectivity in phosphate buffer (pH 7.2) at 37°C. This green methodology avoids protection/deprotection sequences required in chemical hydrolysis [8].
Hydrochloride salt formation constitutes a critical purification and stabilization step for this hygroscopic compound. Gas-phase HCl titration in anhydrous ethyl acetate (0-5°C) provides superior crystal morphology compared to aqueous HCl methods. The optimal stoichiometric ratio is 1.05-1.10 equivalents HCl per mole of free base, achieving >99.5% conversion with minimal acid excess. Crystallization kinetics analysis reveals that slow anti-solvent addition (diisopropyl ether at 0.5 mL/min) produces stable monoclinic crystals with consistent hydration content (<0.5% water) [1] [6] [10].
Salt formation follows a diffusion-controlled mechanism where protonation occurs preferentially at the pyridine nitrogen (pKa ≈ 4.2) before the imidazole nitrogen (pKa ≈ 8.7), as confirmed by in situ FTIR monitoring. Process analytical technology (PAT) utilizing FBRM (focused beam reflectance measurement) enables real-time crystal size distribution control. Optimal parameters include:
Solvent-free methodologies significantly improve the sustainability profile of late-stage modifications:
Mechanochemical Carboxylation: Ball-milling (400 rpm, stainless steel jars) of the brominated precursor with potassium bicarbonate (KHCO₃) and Pd(OAc)₂ catalyst (2 mol%) achieves 85% carboxylation yield in 2 hours without solvent. This eliminates traditional solvent-intensive carbonylation processes and reduces reaction time from 12 hours to 2 hours. The method demonstrates excellent functional group tolerance, including stability of the saturated ring system during high-energy impacts [7].
Microwave-Assisted Salt Formation: Hydrochloride salt conversion under microwave irradiation (100 W, 60°C) in a neat HCl(g)/ethanol vapor environment achieves quantitative conversion in 15 minutes. This represents a 6-fold reduction in processing time compared to conventional methods while eliminating aqueous workup requirements. The technique employs a custom-built gas-solid reactor with continuous HCl monitoring via inline pH spectroscopy [8].
Supercritical CO₂ Extraction/Purification: Post-synthesis purification using supercritical CO₂ (scCO₂) at 60°C and 250 bar efficiently removes genotoxic impurities (alkyl halides, metal catalysts) to <10 ppm levels. The tunable solvent properties of scCO₂ enable selective extraction without compound degradation, replacing traditional recrystallization from ethanol/water mixtures. This reduces organic solvent consumption by 95% while maintaining ≥99.5% chemical purity [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1